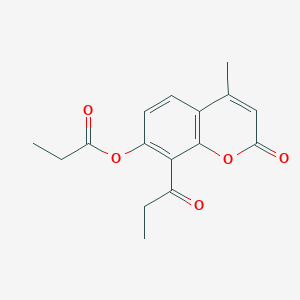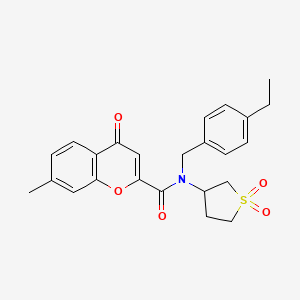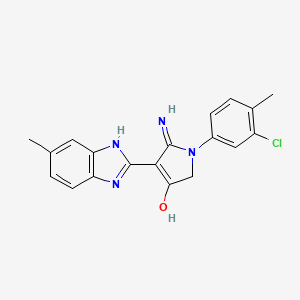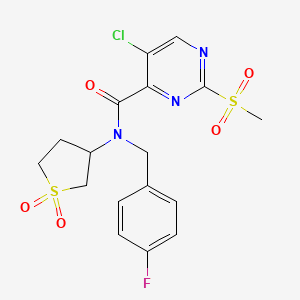![molecular formula C14H10Cl2F3N3OS B11413521 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413521.png)
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlor-N-[4-Chlor-3-(trifluormethyl)phenyl]-2-(ethylsulfanyl)pyrimidin-4-carboxamid ist eine synthetische organische Verbindung, die zur Klasse der Pyrimidinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von Chlor-, Trifluormethyl- und Ethylsulfanyl-Gruppen aus, die an einen Pyrimidinring gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-N-[4-Chlor-3-(trifluormethyl)phenyl]-2-(ethylsulfanyl)pyrimidin-4-carboxamid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion zwischen einem β-Diketon und einem Guanidinderivat unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Chlor- und Trifluormethylgruppen: Die Chlor- und Trifluormethylgruppen können durch elektrophile aromatische Substitutionsreaktionen unter Verwendung geeigneter Reagenzien wie Chlorierungsmittel und Trifluormethylierungsmittel eingeführt werden.
Anlagerung der Ethylsulfanyl-Gruppe: Die Ethylsulfanyl-Gruppe kann über eine nukleophile Substitutionsreaktion unter Verwendung eines Ethylthiol-Derivats eingeführt werden.
Bildung der Carboxamid-Gruppe: Die Carboxamid-Gruppe kann durch eine Amidierungsreaktion zwischen dem Pyrimidinderivat und einem geeigneten Amin gebildet werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von Katalysatoren, optimierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and trifluoromethylating agents.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an ethylthiol derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction between the pyrimidine derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Chlor-N-[4-Chlor-3-(trifluormethyl)phenyl]-2-(ethylsulfanyl)pyrimidin-4-carboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Ethylsulfanyl-Gruppe kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, unter Verwendung von Reduktionsmitteln wie Wasserstoffgas und einem Palladiumkatalysator zu einem Amin reduziert werden.
Substitution: Die Chlor-Gruppen können nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen, um entsprechende substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Wasserstoffgas, Palladiumkatalysator.
Substitution: Amine, Thiole, unter basischen oder neutralen Bedingungen.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine.
Substitution: Substituierte Derivate mit Amin- oder Thiolgruppen.
Wissenschaftliche Forschungsanwendungen
5-Chlor-N-[4-Chlor-3-(trifluormethyl)phenyl]-2-(ethylsulfanyl)pyrimidin-4-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Wird als potenzieller Therapeutikum für verschiedene Krankheiten aufgrund seiner einzigartigen chemischen Struktur untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-N-[4-Chlor-3-(trifluormethyl)phenyl]-2-(ethylsulfanyl)pyrimidin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Rezeptoren: Modulation der Aktivität von Rezeptoren auf der Zelloberfläche oder innerhalb der Zelle.
Beeinflussung der Genexpression: Beeinflussung der Expression von Genen, die an verschiedenen biologischen Prozessen beteiligt sind.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-3-(trifluormethyl)phenylisocyanat: Teilt die Trifluormethyl- und Chlor-Gruppen, unterscheidet sich jedoch in der Isocyanat-Funktionsgruppe.
N,N′-Bis[3,5-bis(trifluormethyl)phenyl]thioharnstoff: Enthält ähnliche Trifluormethyl-Gruppen, hat aber einen Thioharnstoff-Rest.
Einzigartigkeit
5-Chlor-N-[4-Chlor-3-(trifluormethyl)phenyl]-2-(ethylsulfanyl)pyrimidin-4-carboxamid ist aufgrund seiner Kombination aus Chlor-, Trifluormethyl- und Ethylsulfanyl-Gruppen, die an einen Pyrimidinring gebunden sind, einzigartig, was ihm einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
IUPAC Name |
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N3OS/c1-2-24-13-20-6-10(16)11(22-13)12(23)21-7-3-4-9(15)8(5-7)14(17,18)19/h3-6H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFUTESDPWOYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(furan-2-ylmethyl)-4-hydroxy-8-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11413438.png)
![7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413456.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413467.png)
![N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B11413473.png)
![3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11413480.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11413494.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11413495.png)





![Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11413534.png)
![2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11413539.png)
